molecular formula C₈H₁₅NaO₃ B022077 5-Hydroxyvalproic acid CAS No. 53660-23-4

5-Hydroxyvalproic acid

Cat. No.: B022077
CAS No.: 53660-23-4
M. Wt: 160.21 g/mol
InChI Key: ZIWBCJXKYKOLJK-UHFFFAOYSA-N
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Description

5-Hydroxyvalproic acid is a metabolite of valproic acid, a widely used anticonvulsant and mood-stabilizing drug. The chemical formula for this compound is C8H16O3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyvalproic acid typically involves the hydroxylation of valproic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the use of hydrogen peroxide (H2O2) in the presence of a catalyst to introduce the hydroxyl group into the valproic acid molecule .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyvalproic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxyvalproic acid has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 5-Hydroxyvalproic acid is not fully understood. it is believed to exert its effects through similar pathways as valproic acid. Valproic acid is known to inhibit histone deacetylases (HDACs), leading to increased acetylation of histone proteins and altered gene expression. This mechanism is thought to contribute to its anticonvulsant and mood-stabilizing effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation pattern on the valproic acid molecule. This modification can influence its biological activity and metabolic pathways, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

5-hydroxy-2-propylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-2-4-7(8(10)11)5-3-6-9/h7,9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWBCJXKYKOLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968428
Record name 5-Hydroxy-2-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53660-23-4
Record name 5-Hydroxyvalproic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53660-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyvalproate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053660234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53660-23-4
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Record name 5-Hydroxyvalproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013898
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-Hydroxy-2-propylpentanoic acid in the metabolism of valproic acid?

A1: 5-Hydroxy-2-propylpentanoic acid, also known as 5-hydroxyvalproic acid, is a minor metabolite of the antiepileptic drug valproic acid (VPA). [, ] It is formed through the cytochrome P450-mediated hydroxylation of VPA. [] While not as potent as the toxic metabolite 2,4-diene-VPA, research suggests that inhibiting the formation of this compound, along with other oxidative metabolites of VPA, does not significantly alter the overall toxicity of VPA in rat hepatocytes. []

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